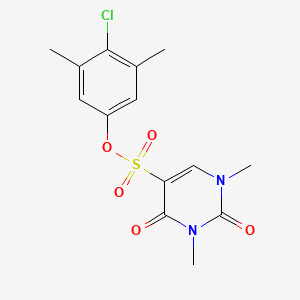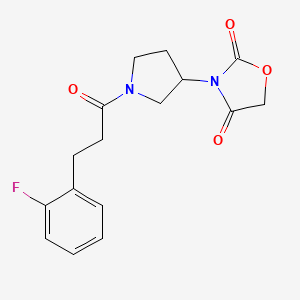
3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthesis process would depend on the specific substituents and their positions in the final compound .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrrolidine ring and its substituents. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present. Pyrrolidine derivatives are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the pyrrolidine ring and its substituents. For example, the presence of a fluorine atom could affect the compound’s reactivity and stability .Scientific Research Applications
Polymerization and Material Science
Research conducted by Mallakpour and Rafiee (2003, 2004) explored the polymerization of derivatives related to the queried compound, focusing on creating novel polyureas through polycondensation reactions. These studies have shown that specific derivatives can lead to the formation of materials with interesting properties, such as different viscosities and physical characteristics, suggesting potential applications in materials science, especially in creating new polymeric materials with tailored properties (Mallakpour & Rafiee, 2003); (Mallakpour & Rafiee, 2004).
Chemosensors
Maity and Govindaraju (2010) developed a pyrrolidine constrained bipyridyl-dansyl click fluoroionophore, a compound structurally similar to the queried molecule, that acts as a selective chemosensor for aluminum ions (Al(3+)). This research underlines the importance of such compounds in the development of selective sensors for metal ions, which have wide applications in environmental monitoring and diagnostics (Maity & Govindaraju, 2010).
Catalytic and Synthetic Applications
A study by Oku et al. (1979) on the synthesis of 1-cyano-1-alkenyl esters through reactions involving acyl cyanides presents a method that could potentially be related to or inspire methodologies for synthesizing the queried compound. These types of synthetic reactions are crucial for the development of new chemical entities that could serve as intermediates in pharmaceuticals or materials chemistry (Oku et al., 1979).
Asymmetric Synthesis
Yang et al. (2015) reported on the asymmetric construction of spirocyclic pyrrolidine-thia(oxa)zolidinediones, showcasing the use of chiral catalysis to achieve high levels of diastereo- and enantioselectivity. This research highlights the potential of utilizing asymmetric synthesis techniques to create complex molecules with specific stereochemical configurations, which is crucial for developing new drugs and functional materials (Yang et al., 2015).
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that dysregulation of tropomyosin receptor kinases (trka/b/c) expression and signaling is recognized as a hallmark of numerous neurodegenerative diseases including parkinson’s, huntington’s, and alzheimer’s disease . TrkA/B/C is known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .
Result of Action
It is known that the pyrrolidine ring and its derivatives have been reported to have bioactive molecules with target selectivity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[1-[3-(2-fluorophenyl)propanoyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c17-13-4-2-1-3-11(13)5-6-14(20)18-8-7-12(9-18)19-15(21)10-23-16(19)22/h1-4,12H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUJCOPSUPBUNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-7-(2-methylprop-2-enyl)-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2815441.png)
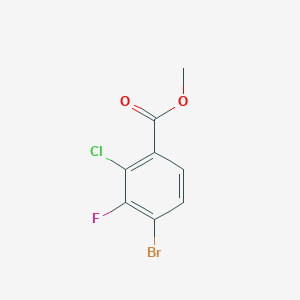


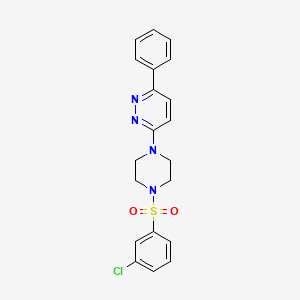

![Methyl 5-bromo-4-[(2-chloroacetyl)amino]-2-methoxybenzenecarboxylate](/img/structure/B2815450.png)
![N-(2,6-dichlorophenyl)-2-(6-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetamide](/img/structure/B2815452.png)
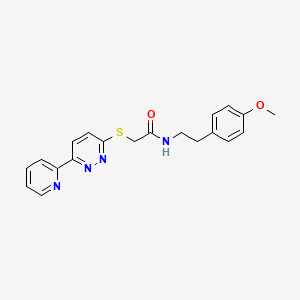
![(3-Fluoro-4-methylphenyl)-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2815455.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2815458.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxy-1,1-dioxothiolane-3-carboxamide](/img/structure/B2815459.png)
![Benzo[d]thiazol-2-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2815460.png)
